Tetrachlorothiophene's structure offers a versatile platform for organic synthesis. The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, allowing researchers to introduce various functional groups and tailor the molecule's properties for specific applications. This characteristic has been explored in the development of novel pharmaceuticals and functional materials [].
The unique electronic properties of tetrachlorothiophene make it a promising candidate for the development of functional materials. Studies have shown that it can be used as a building block in the synthesis of conductive polymers and organic semiconductors []. These materials have potential applications in organic electronics, solar cells, and light-emitting diodes.
Tetrachlorothiophene's aromatic structure and chlorine substituents contribute to its interesting physical properties. Research suggests that it exhibits good thermal stability and flame retardancy []. This makes it a potential candidate for studying fire-resistant materials and exploring their applications in various fields.
Tetrachlorothiophene is a chlorinated organic compound with the molecular formula C₄Cl₄S and a molecular weight of 221.92 g/mol. It is characterized by the presence of four chlorine atoms attached to a thiophene ring, which is a five-membered heterocyclic compound containing sulfur. This compound is recognized for its unique structure, which influences its chemical behavior and potential applications in various fields, including organic chemistry and materials science. Tetrachlorothiophene is typically used as a laboratory chemical and is not recommended for use in food, drugs, or biocidal products due to its hazardous nature .
Tetrachlorothiophene can be synthesized through various methods:
Tetrachlorothiophene finds applications in various domains:
Tetrachlorothiophene shares structural similarities with several other chlorinated thiophenes and related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tetrachloroethylene | C₂Cl₄ | Two chlorine atoms; simpler structure |
Trichlorothiophene | C₄HCl₃S | One less chlorine; different reactivity |
Dichlorothiophene | C₄HCl₂S | Fewer chlorines; more reactive intermediates |
Hexachloroethane | C₂Cl₆ | Six chlorine atoms; different applications |
Tetrachlorothiophene's distinctive feature lies in its four chlorine substituents on the thiophene ring, which significantly alters its reactivity compared to these similar compounds. This unique chlorination pattern enhances its utility in specific synthetic pathways while also increasing its toxicity profile.
Tetrachlorothiophene, with the systematic name 2,3,4,5-tetrachlorothiophene, possesses the molecular formula C₄Cl₄S and is characterized by a five-membered heterocyclic ring structure containing sulfur [1] [2] [3]. The compound features a thiophene ring backbone where all four carbon positions are substituted with chlorine atoms [4] [5]. The molecular structure exhibits a planar configuration typical of aromatic heterocycles, with the sulfur atom maintaining its characteristic position within the ring system [6].
The molecular weight of tetrachlorothiophene is 221.92 g/mol, and its Chemical Abstracts Service registry number is 6012-97-1 [1] [2] [3]. The compound's International Union of Pure and Applied Chemistry standard International Chemical Identifier is InChI=1S/C4Cl4S/c5-1-2(6)4(8)9-3(1)7, and its Simplified Molecular Input Line Entry System representation is ClC1=C(Cl)SC(Cl)=C1Cl [1] [5]. The compound is also known by several synonyms including perchlorothiophene, penphene, and pemphene [7] [4] [8].
The molecular geometry of tetrachlorothiophene maintains the characteristic planar structure of thiophene derivatives, with the sulfur atom contributing to the aromatic system [6]. The presence of four chlorine substituents significantly influences the electronic distribution within the ring system, creating an electron-deficient aromatic compound [9]. This structural arrangement results in distinctive chemical and physical properties that differentiate it from the parent thiophene molecule [10] [8].
Tetrachlorothiophene exhibits well-defined thermal transition points that reflect its crystalline solid nature at ambient conditions [2] [3] [7]. The melting point of tetrachlorothiophene is consistently reported as 28-30°C, indicating the relatively low thermal energy required for the solid-to-liquid phase transition [2] [3] [7]. This melting point range demonstrates the compound's moderate intermolecular forces and crystalline stability [11] [12].
The boiling point characteristics of tetrachlorothiophene show significant pressure dependence, which is typical for organic compounds [2] [7] [11]. Under reduced pressure conditions of 2 millimeters of mercury, tetrachlorothiophene boils at 75°C [2] [7] [11]. However, under normal atmospheric pressure conditions, the boiling point increases substantially to 232-233°C [3]. This significant difference between reduced pressure and atmospheric pressure boiling points indicates the compound's relatively high molecular weight and intermolecular interactions [7] [11] [12].
The vapor pressure characteristics of tetrachlorothiophene at 25°C are reported as 0.0853 millimeters of mercury, indicating relatively low volatility at room temperature [12]. This low vapor pressure is consistent with the compound's solid physical state and relatively high boiling point under atmospheric conditions [12] [13].
The density of tetrachlorothiophene at 25°C is consistently reported as 1.704 g/mL, reflecting the significant contribution of the four chlorine atoms to the compound's overall mass [2] [7] [11]. This relatively high density compared to many organic compounds is attributable to the presence of multiple heavy halogen substituents [11] [12] [14]. The density measurement provides important information for volumetric calculations and physical property correlations [7] [15].
The refractive index of tetrachlorothiophene, measured as n₂₀/D, is reported as 1.591 [2] [3] [7]. This refractive index value is characteristic of halogenated aromatic compounds and reflects the compound's electronic polarizability [2] [11] [12]. The refractive index measurement is particularly useful for compound identification and purity assessment in analytical applications [3] [7] [15].
These physical constants demonstrate the compound's distinctive optical and physical characteristics that arise from its halogenated aromatic structure [7] [11]. The combination of high density and moderate refractive index is consistent with the presence of multiple chlorine substituents on the thiophene ring system [12] [15].
Tetrachlorothiophene exists as a solid at room temperature and normal atmospheric pressure conditions [12] [16] [15]. The compound typically appears as white to light yellow crystal powder, indicating its crystalline nature and relative purity when properly prepared [14] [15]. This crystalline appearance is characteristic of many halogenated aromatic compounds and reflects the ordered molecular packing in the solid state [12] [15].
The physical state characteristics of tetrachlorothiophene are influenced by its molecular structure and intermolecular forces [16] [15]. The solid nature at ambient conditions is consistent with the compound's melting point range of 28-30°C, which is slightly above typical room temperature [13]. The crystalline morphology contributes to the compound's handling characteristics and storage requirements [14] [15].
The compound's appearance can vary slightly depending on preparation methods and purity levels, with high-purity samples typically exhibiting the characteristic white to pale yellow coloration [15]. The crystal powder form facilitates accurate weighing and handling for analytical and synthetic applications [14] [13].
Tetrachlorothiophene exhibits distinctive solubility patterns that reflect its halogenated aromatic nature [7] [15]. The compound demonstrates good solubility in chloroform, which is consistent with the principle of like dissolves like, given both compounds' halogenated character [7] [15]. This chloroform solubility makes the compound suitable for various organic synthetic procedures and analytical applications [15].
In contrast, tetrachlorothiophene shows only slight solubility in methanol [7] [15]. This limited solubility in protic polar solvents is typical of highly halogenated aromatic compounds and reflects the compound's hydrophobic character [15]. The poor solubility in methanol and similar polar protic solvents limits certain analytical and synthetic applications but is advantageous for selective extraction procedures [7].
The compound's solubility characteristics suggest limited water solubility, which is expected for a highly chlorinated aromatic system [17]. The calculated octanol-water partition coefficient indicates significant lipophilicity, which influences the compound's distribution in biphasic systems [10] [17]. These solubility properties are important considerations for environmental fate studies and analytical method development [7] [15].
Tetrachlorothiophene exhibits notable stability under appropriate storage conditions [7] [15] [13]. The compound is chemically stable under normal laboratory conditions when stored properly [16] [13]. Recommended storage conditions include maintaining temperatures between 2-8°C and storage under inert gas atmospheres such as nitrogen or argon [7] [15]. These conditions prevent oxidative degradation and maintain compound integrity over extended periods [13].
Thermal stability studies indicate that tetrachlorothiophene remains stable under recommended storage conditions but should be protected from extreme temperatures [13]. The compound should be kept away from direct sunlight and excessive heat to prevent decomposition [13]. When subjected to thermal decomposition, the compound produces carbon oxides, hydrogen sulfide, chloride gases, and sulfur oxides [13].
Chemical stability is maintained when the compound is isolated from strong oxidizing agents, which represent the primary incompatible materials [16] [13]. The compound's stability profile makes it suitable for long-term storage when proper precautions are observed [7] [15] [13]. Regular monitoring of stored samples can ensure continued stability and prevent degradation-related issues [13].
Tetrachlorothiophene demonstrates significant reactivity in various chemical transformations, particularly cycloaddition reactions [18] [19] [20]. The compound serves as a versatile synthetic intermediate in organic chemistry applications [21] [15]. Research has demonstrated that tetrachlorothiophene can undergo various chemical transformations including nucleophilic substitutions and cycloaddition reactions [21] [18].
The electron-deficient nature of tetrachlorothiophene, resulting from the four chlorine substituents, makes it particularly reactive toward electron-rich species [9]. Studies have shown that the compound can participate in Diels-Alder reactions and other cycloaddition processes when converted to its corresponding dioxide derivative [18] [19] [20]. These reactions typically proceed under mild conditions and provide access to complex polycyclic structures [18] [20].
Mechanistic studies have revealed that tetrachlorothiophene undergoes specific reactions with various organic substrates [21] [18]. The compound has been utilized in the preparation of other chlorinated thiophene derivatives through selective chemical transformations [21] [15]. Research has demonstrated the compound's utility in synthetic organic chemistry applications where controlled reactivity is required [18] [20] [22].
Property | Value | Source |
---|---|---|
Molecular Formula | C₄Cl₄S | [1] [2] [3] |
Molecular Weight (g/mol) | 221.92 | [2] [3] [7] |
Melting Point (°C) | 28-30 | [2] [3] [7] |
Boiling Point (°C, 2 mmHg) | 75 | [2] [7] [11] |
Boiling Point (°C, normal) | 232-233 | [3] |
Density (g/mL at 25°C) | 1.704 | [2] [7] [11] |
Refractive Index (n₂₀/D) | 1.591 | [2] [3] [7] |
Flash Point (°C) | >113 | [3] [16] |
Physical State | Solid | [12] [16] [15] |
Appearance | White to light yellow crystal powder | [14] [15] |
Solubility in Chloroform | Soluble | [7] [15] |
Solubility in Methanol | Slightly soluble | [7] [15] |
The development of tetrachlorothiophene synthesis has undergone significant evolution since the early twentieth century, with initial methods focusing on direct chlorination approaches and later expanding to include cyclization strategies. Early synthetic routes primarily relied on the electrophilic chlorination of thiophene, which was first documented in patent literature from the 1940s [1] [2]. The United States Patent 2492624A describes a method involving the heating of crude chlorination reaction mixtures with alcoholic potassium hydroxide to destroy unwanted addition products, representing one of the first systematic approaches to tetrachlorothiophene preparation [2].
The historical development of tetrachlorothiophene synthesis can be traced through several key publications from the 1950s and 1960s. A notable contribution appeared in the Journal of Organic Chemistry in 1959, which reported a new synthesis route that provided alternatives to the direct chlorination method [3]. These early methodologies established the foundation for understanding regioselectivity patterns and mechanistic pathways that would later inform modern synthetic strategies.
Early industrial interest in tetrachlorothiophene synthesis was driven by its utility as a solvent for organic reactions and as a building block for various heterocyclic compounds [4]. The compound's unique properties, including its ability to undergo cycloaddition reactions and serve as a precursor to other chlorinated thiophenes, made it an attractive target for synthetic development.
The direct chlorination of thiophene represents the most straightforward approach to tetrachlorothiophene synthesis, involving the treatment of thiophene with elemental chlorine under controlled conditions. This method has been extensively studied and optimized over several decades, with chlorination typically carried out at room temperature in the presence of catalytic amounts of ferric chloride [5].
The chlorination of thiophene follows a predictable regioselectivity pattern that has been elucidated through both experimental studies and theoretical calculations. Chlorination occurs via electrophilic aromatic substitution, with the electron-rich thiophene ring serving as the nucleophile [5]. The calculated Fukui indices predict a specific chlorination sequence that proceeds as follows: 2-chlorothiophene → 2,5-dichlorothiophene → 2,3,5-trichlorothiophene → 2,3,4,5-tetrachlorothiophene [5].
The regioselectivity preferences can be explained by the electronic properties of the thiophene ring system. The α-positions (C-2 and C-5) are preferentially chlorinated due to their higher electron density, with regioselectivity typically ranging from 95-98% for the first chlorination step [5]. As successive chlorine atoms are introduced, the regioselectivity decreases slightly, with the second chlorination showing 90-95% selectivity for the remaining α-position [5].
The mechanistic pathway for direct chlorination involves classical electrophilic aromatic substitution through the formation of a σ-complex intermediate. The reaction proceeds through the initial formation of a chlorine-thiophene π-complex, followed by the rate-determining formation of the σ-complex (arenium ion) [5]. Subsequent deprotonation completes the substitution process, regenerating the aromatic character of the thiophene ring.
The mechanism is influenced by several factors, including the nature of the catalyst, reaction temperature, and the presence of electron-withdrawing groups on the thiophene ring. Ferric chloride serves as a Lewis acid catalyst, facilitating the formation of the electrophilic chlorine species. The reaction can be carried out under mild conditions, typically at room temperature, which helps maintain selectivity and minimize side reactions.
The cyclization of hexachlorobutadiene with elemental sulfur represents a significant alternative to direct chlorination methods for tetrachlorothiophene synthesis. This approach involves the reaction of hexachlorobutadiene with sulfur at elevated temperatures, typically in the range of 500-600°C, to form the thiophene ring system [6] [7]. The reaction proceeds through a complex mechanism involving the incorporation of sulfur into the conjugated diene system, followed by cyclization and elimination of hydrogen chloride.
The preparation of tetrachlorothiophene from hexachlorobutadiene and sulfur has been documented in various patents and literature reports [1] [8]. This method is particularly attractive for bulk scale synthesis due to the commercial availability of hexachlorobutadiene and the relatively straightforward reaction conditions. The reaction typically yields tetrachlorothiophene in 70-85% yield, making it competitive with direct chlorination methods [6].
The cyclization approach faces several technical challenges that have limited its widespread adoption. The technical challenge in synthesis of tetrachlorothiophene through cyclization lies primarily in the cyclization reaction of hexachlorobutadiene in the presence of bulky chloro groups [7]. The steric hindrance created by multiple chlorine substituents can impede the cyclization process, leading to reduced reaction rates and the formation of unwanted side products.
Temperature control represents another significant challenge in cyclization reactions. The high temperatures required for cyclization (500-600°C) can lead to decomposition products and reduce overall selectivity [7]. Additionally, the reaction conditions can promote the formation of polymeric materials and other high-boiling byproducts that complicate product isolation and purification.
Recent advances in catalyst development have addressed some of these challenges. Silica-coated magnetic nanoparticles have been reported as effective catalysts for the cyclization reaction, yielding tetrachlorothiophene with a 50% yield improvement compared to uncatalyzed reactions [7] [9]. These catalysts provide better control over reaction selectivity and can be recovered and reused, making the process more economically attractive.
Contemporary approaches to tetrachlorothiophene synthesis have focused on developing more efficient and selective methods that address the limitations of traditional approaches. Modern strategies emphasize the use of improved catalysts, optimized reaction conditions, and novel synthetic routes that minimize waste generation and improve overall process efficiency.
One significant advancement has been the development of lithiation approaches for the preparation of tetrachlorothiophene derivatives. The use of n-butyllithium in methyl tert-butyl ether (MTBE) solvent at -60°C has been shown to provide high yields (92%) with excellent selectivity [10]. This method offers advantages over traditional Grignard approaches, including reduced waste generation and cleaner reaction profiles.
Vapor phase chlorination techniques have also emerged as attractive alternatives for large-scale synthesis. These methods involve feeding thiophene derivatives through high-temperature reactors in the presence of chlorine gas, providing continuous processing capabilities and improved heat management [10]. The vapor phase approach has been successfully demonstrated on multi-kilogram scales, with yields reaching 69% for specific derivatives.
The transition from laboratory-scale synthesis to industrial production of tetrachlorothiophene requires careful consideration of several factors, including process safety, environmental impact, and economic viability. Industrial production methods must balance yield optimization with practical considerations such as equipment requirements, waste disposal, and regulatory compliance.
The bulk scale synthesis of tetrachlorothiophene is primarily accomplished through the cyclization of hexachlorobutadiene with sulfur [6]. This approach has been successfully scaled to commercial production levels, with several manufacturers employing variations of this method. The process requires specialized high-temperature equipment and appropriate safety measures due to the harsh reaction conditions and the nature of the starting materials.
Recent developments in industrial production have focused on process intensification and waste minimization. The use of continuous flow reactors and improved catalyst systems has enabled more efficient heat transfer and better control over reaction selectivity [7]. Additionally, advances in product recovery and purification techniques have reduced the environmental impact of large-scale production.
Economic considerations play a crucial role in the selection of industrial production methods. While lithiation approaches may offer higher yields, the requirement for low-temperature equipment and expensive reagents can make them less attractive for large-scale operations [10]. In contrast, the hexachlorobutadiene-sulfur cyclization method, despite its lower yields, may be more economically viable due to the lower cost of raw materials and simpler equipment requirements.
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